
N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide, commonly known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors, which can selectively target specific enzymes and proteins involved in various biological processes.
Mechanism of Action
DFP-10825 exerts its pharmacological effects by selectively inhibiting the activity of COX-2 and PDE4 enzymes. COX-2 is an enzyme that is upregulated in response to inflammation and is responsible for the production of prostaglandins, which are mediators of pain and inflammation. PDE4 is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in cells, which plays a crucial role in various cellular processes, including inflammation and immune response. By inhibiting the activity of these enzymes, DFP-10825 can reduce inflammation and pain, and also modulate the immune response.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit potent anti-inflammatory and analgesic effects in various preclinical models. In a study conducted on rats, DFP-10825 was found to significantly reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in the paw tissue. This compound was also found to reduce the levels of prostaglandin E2 (PGE2), a mediator of pain and inflammation, in the spinal cord of rats. Additionally, DFP-10825 was found to modulate the immune response by reducing the levels of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of DFP-10825 is its selectivity towards COX-2 and PDE4 enzymes, which makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, the limitations of DFP-10825 include its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, the toxicity and safety profile of DFP-10825 need to be further investigated before its clinical use.
Future Directions
DFP-10825 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for research on DFP-10825 include:
1. Investigating the safety and toxicity of DFP-10825 in humans.
2. Developing new formulations of DFP-10825 to improve its solubility and bioavailability.
3. Studying the efficacy of DFP-10825 in various animal models of inflammation and pain.
4. Investigating the potential of DFP-10825 as a therapeutic agent for cancer and other diseases.
5. Exploring the mechanism of action of DFP-10825 in detail to identify new targets for drug development.
Conclusion:
DFP-10825 is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selectivity towards COX-2 and PDE4 enzymes makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, further research is needed to investigate its safety, toxicity, and efficacy in humans, and to explore its potential as a therapeutic agent for cancer and other diseases.
Synthesis Methods
The synthesis of DFP-10825 involves several steps, including the reaction of 2,6-difluoroaniline with 4-fluorophenol, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain the final compound. The overall yield of this synthesis method is approximately 40%, making it a viable option for large-scale production of DFP-10825.
Scientific Research Applications
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Recent studies have shown that this compound can inhibit the activity of several enzymes and proteins, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the development and progression of these diseases.
properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-9-4-6-10(7-5-9)20-8-13(19)18-14-11(16)2-1-3-12(14)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZLREWQOPECGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)COC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

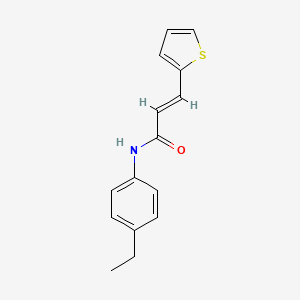

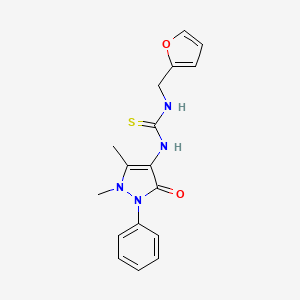
![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)
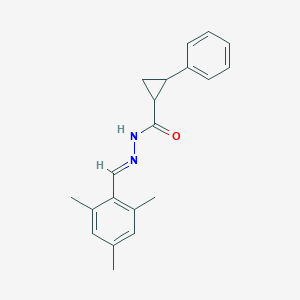
![3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5755231.png)
![2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5755239.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)

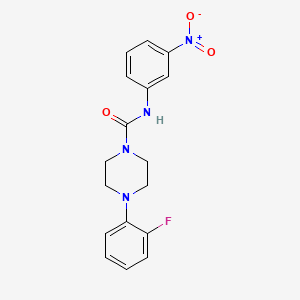
![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)
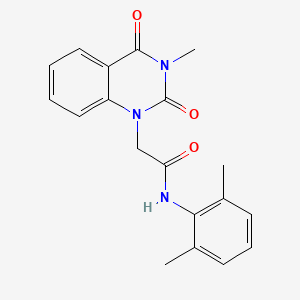
![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5755291.png)